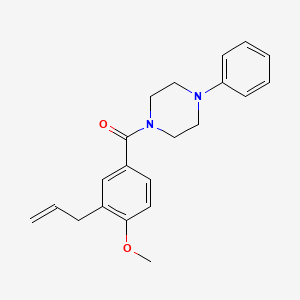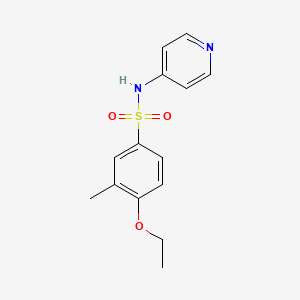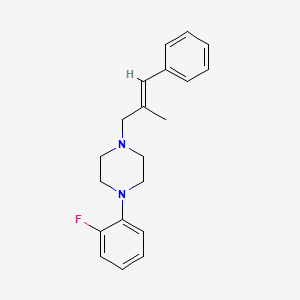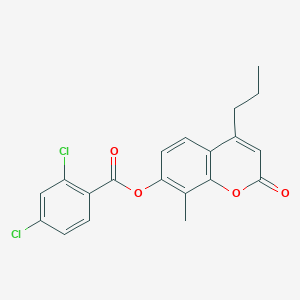![molecular formula C22H17N3O3 B4628156 2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)
2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclization reactions of appropriate precursors. For instance, compounds with oxadiazole rings have been synthesized through cyclization of substituted-benzoic acid hydrazides using phosphorus oxychloride at high temperatures. These methods are characterized by their ability to introduce various substituents into the oxadiazole ring, allowing for the synthesis of a wide variety of derivatives including those with methoxy and phenyl groups as seen in the compound of interest (Rai et al., 2009).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be elucidated using various analytical techniques, including IR, NMR (both 1H and 13C), and mass spectrometry. These techniques provide detailed information on the molecular framework and substituent positions, essential for understanding the compound's chemical behavior. X-ray crystallography offers insights into the compound's crystal structure, demonstrating intermolecular interactions and conformational details (Kumara et al., 2017).
Scientific Research Applications
Anticancer Activity
One area of research has focused on the synthesis and characterization of compounds containing the 1,3,4-oxadiazole ring, with evaluations of their anticancer activity. For instance, studies have demonstrated the synthesis of 1,3,4-oxadiazole derivatives with potential anticancer properties. These compounds have been synthesized through various chemical processes, and their anticancer activity was evaluated against different cancer cell lines, showing promising results in some cases. For example, certain derivatives exhibited moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Salahuddin et al., 2014; B. Ravinaik et al., 2021).
Antibacterial and Antifungal Activities
Another significant area of research is the investigation of antibacterial and antifungal activities of 1,3,4-oxadiazole derivatives. Studies have shown that these compounds can exhibit significant antimicrobial properties against various bacterial and fungal strains. For example, certain derivatives were synthesized and demonstrated notable antibacterial activity against pathogens like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These findings suggest the potential use of these compounds in developing new antimicrobial agents (N. P. Rai et al., 2009).
Antidiabetic and Nematocidal Activities
Research into the antidiabetic and nematocidal activities of 1,3,4-oxadiazole derivatives has also been conducted. Compounds synthesized with the 1,3,4-oxadiazole core have been evaluated for their ability to inhibit enzymes relevant to diabetes management, showing potential antidiabetic properties. Additionally, certain derivatives have demonstrated nematocidal activities against agricultural pests, suggesting their utility in developing novel pesticides (J. Lalpara et al., 2021; Dan Liu et al., 2022).
Structural and Theoretical Studies
Finally, structural and theoretical studies of 1,3,4-oxadiazole derivatives have provided insights into their chemical properties and potential applications. Crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations have been employed to understand the molecular structure, reactivity, and properties of these compounds. Such studies are crucial for designing new compounds with desired properties and applications (K. Kumara et al., 2017).
properties
IUPAC Name |
2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-13-6-5-12-18(19)20(26)23-17-11-7-10-16(14-17)22-25-24-21(28-22)15-8-3-2-4-9-15/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMZTWPXAFKAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4628076.png)
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)
![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)
![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)



![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)